Peficitinib (hydrochloride)
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Overview
Description
Peficitinib (hydrochloride) is a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis. It belongs to the class of drugs known as Janus kinase inhibitors. Peficitinib is unique in that it is a pan-Janus kinase inhibitor, meaning it inhibits all members of the Janus kinase family. This compound has been approved for clinical use in Japan, Korea, and Taiwan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of peficitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of peficitinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The exact industrial methods are proprietary and are not fully disclosed in public literature .
Chemical Reactions Analysis
Types of Reactions: Peficitinib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Peficitinib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Peficitinib (hydrochloride) exerts its effects by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, peficitinib disrupts the signaling pathways that contribute to the inflammatory processes in rheumatoid arthritis. The molecular targets include Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a subsequent decrease in inflammation and joint damage .
Comparison with Similar Compounds
Tofacitinib: Another Janus kinase inhibitor used for the treatment of rheumatoid arthritis. It primarily inhibits Janus kinase 1 and Janus kinase 3.
Baricitinib: A Janus kinase inhibitor that selectively inhibits Janus kinase 1 and Janus kinase 2.
Comparison: Peficitinib (hydrochloride) is unique in its pan-Janus kinase inhibition, targeting all members of the Janus kinase family. This broad inhibition may offer advantages in terms of efficacy, but it also requires careful monitoring for potential side effects. In comparison, tofacitinib and baricitinib have more selective inhibition profiles, which may result in different efficacy and safety profiles .
Properties
Molecular Formula |
C18H23ClN4O2 |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H |
InChI Key |
UQAIDWNFPWQLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |
Origin of Product |
United States |
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